molecular formula C19H24N4O2 B2399667 1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 1351659-98-7

1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2399667
CAS No.: 1351659-98-7
M. Wt: 340.427
InChI Key: BRLMLHKWTDQQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the reaction of 2,4-dichloropyrimidine with 4-methoxyaniline to form 4-(4-methoxyphenyl)pyrimidine. This intermediate is then reacted with piperazine to yield 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine. Finally, the target compound is obtained by reacting this intermediate with 2-methylpropan-1-one under appropriate conditions .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell proliferation and survival. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects . The piperazine ring in its structure enhances its binding affinity to the target enzyme, contributing to its potency .

Comparison with Similar Compounds

1-(4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-methylpropan-1-one can be compared with other pyrimidine derivatives that also exhibit biological activities. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

1-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14(2)19(24)23-10-8-22(9-11-23)18-12-17(20-13-21-18)15-4-6-16(25-3)7-5-15/h4-7,12-14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLMLHKWTDQQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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